molecular formula C20H20N4O2 B5591779 N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B5591779
M. Wt: 348.4 g/mol
InChI Key: JCQGNPMRDJNTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic quinazoline derivative supplied for research and development purposes. This compound is provided with high purity and is characterized by its molecular formula of C 21 H 22 N 4 O 2 and a molecular weight of 362.4 g/mol. Its structure includes a quinazolin-4-amine core that is N-substituted with a cyclohexyl group and a 2-position substituted with a 4-nitrophenyl moiety, contributing to its specific physicochemical properties, including a topological polar surface area of 74.8 Ų . Quinazoline-based compounds are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. They are frequently investigated as key scaffolds in the development of kinase inhibitors, epigenetic modulators, and probes for various cellular pathways. As a specialized chemical entity, this compound serves as a valuable building block or intermediate for researchers synthesizing more complex molecules, as well as a candidate for in vitro screening against novel biological targets . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this material with appropriate safety precautions. The compound has been assigned specific hazard warnings; please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-24(26)16-12-10-14(11-13-16)19-22-18-9-5-4-8-17(18)20(23-19)21-15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQGNPMRDJNTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclohexyl 2 4 Nitrophenyl Quinazolin 4 Amine and Its Derivatives

Retrosynthetic Analysis of the N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For this compound, the analysis reveals key bonds that can be disconnected.

A primary disconnection can be made at the C4-N bond of the quinazoline (B50416) ring, which separates the N-cyclohexylamino group from the main heterocyclic structure. This leads to a 2-(4-nitrophenyl)quinazolin-4-yl precursor with a suitable leaving group, such as a chlorine atom, and cyclohexylamine (B46788) as separate synthons.

Further deconstruction of the 2-(4-nitrophenyl)quinazoline (B11866124) intermediate can be approached in two ways. One path involves breaking the C2-aryl bond, suggesting a cross-coupling reaction. A more common and practical approach is to dissect the quinazoline ring itself. A widely used strategy for forming the quinazoline core is the cyclization of an anthranilic acid derivative with a one-carbon unit that also carries the 4-nitrophenyl group. This leads to simple precursors like anthranilamide and a 4-nitrobenzoyl derivative.

Classical and Modern Approaches to Quinazolin-4-amine (B77745) Synthesis

The synthesis of the target molecule can be achieved through various established and contemporary methods, focusing on the formation of the quinazoline core and the introduction of the specific substituents.

The construction of the quinazoline ring is a pivotal step. Several methods have been developed for this purpose:

From Anthranilic Acid Derivatives: A traditional and versatile method involves the condensation of anthranilic acid or its derivatives (such as anthranilamide or 2-aminobenzonitrile) with a reagent that provides the C2 and N3 atoms of the quinazoline ring. nih.gov For instance, reacting anthranilamide with 4-nitrobenzaldehyde (B150856) can yield the 2-(4-nitrophenyl)quinazolin-4(3H)-one intermediate. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Modern synthetic chemistry often employs microwave irradiation to accelerate reactions and improve yields. nih.govderpharmachemica.com This technique can be applied to the cyclization step, significantly reducing reaction times. openmedicinalchemistryjournal.com

Metal-Catalyzed Reactions: Transition-metal-catalyzed reactions, particularly those using copper or palladium, offer efficient routes to quinazolines through various cyclization strategies. nih.govorganic-chemistry.org

The introduction of the cyclohexyl group at the N4 position is typically accomplished via nucleophilic substitution on a pre-formed quinazoline ring.

Nucleophilic Aromatic Substitution (SNA_r): The most common approach involves the reaction of a 4-chloro-2-(4-nitrophenyl)quinazoline (B2866935) intermediate with cyclohexylamine. nih.govnih.gov This reaction is generally carried out in a suitable solvent like ethanol (B145695) or isopropanol, often with heating to ensure completion. nih.gov

Alternative Leaving Groups: While a chloro group is the most frequently used leaving group, other functionalities like methoxy (B1213986) or methylthio groups at the 4-position can also be displaced by cyclohexylamine.

The 4-nitrophenyl group at the C2 position can be introduced at various stages of the synthesis:

Incorporation from Starting Materials: A straightforward strategy is to use a starting material that already contains the 4-nitrophenyl moiety. For example, the acylation of anthranilamide with 4-nitrobenzoyl chloride provides an intermediate that can be cyclized to form the desired 2-substituted quinazoline. acs.orgnih.gov

Cross-Coupling Reactions: For a pre-formed quinazoline with a suitable leaving group at the 2-position, a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with 4-nitrophenylboronic acid, can be employed.

The synthesis of this compound is a multi-step process that can be designed using either a linear or a convergent approach. nih.govnih.gov

A common linear sequence involves:

Formation of the quinazolinone: Condensation of anthranilamide with 4-nitrobenzaldehyde to form 2-(4-nitrophenyl)quinazolin-4(3H)-one.

Chlorination: Conversion of the quinazolinone to 4-chloro-2-(4-nitrophenyl)quinazoline using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov

Amination: Reaction of the 4-chloroquinazoline (B184009) with cyclohexylamine to yield the final product, this compound. nih.gov

Convergent strategies, while possible, are less common for this specific molecule as the linear approach is generally efficient.

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. journalirjpac.com

Key parameters for optimization include:

Solvent: The choice of solvent can significantly influence reaction rates and outcomes. Polar solvents like ethanol, isopropanol, or dimethylformamide (DMF) are often used.

Temperature: Many of the reaction steps require heating to proceed at a reasonable rate. Refluxing conditions are common for both the cyclization and the final amination step.

Catalyst: The use of acid or base catalysts can be crucial for the efficiency of the cyclization reactions.

Reaction Time: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) helps in determining the optimal reaction time to maximize product formation and minimize side reactions.

Microwave-assisted synthesis has been shown to be an effective method for optimizing these reactions, often leading to shorter reaction times and improved yields compared to conventional heating methods. nih.govjournalirjpac.com

Table 1: Example of Reaction Conditions for the Synthesis of this compound

Step Reactants Reagents/Solvent Conditions Product
1 Anthranilamide, 4-nitrobenzaldehyde Oxidizing agent (e.g., KMnO₄) Microwave irradiation or conventional heating 2-(4-nitrophenyl)quinazolin-4(3H)-one
2 2-(4-nitrophenyl)quinazolin-4(3H)-one POCl₃ Reflux 4-chloro-2-(4-nitrophenyl)quinazoline

Application of Green Chemistry Principles in Quinazoline Synthesis Methodologies

The synthesis of this compound can be approached through several established methods for preparing 2,4-disubstituted quinazolines. A common strategy involves the initial formation of a 2-(4-nitrophenyl)quinazolin-4(3H)-one, followed by chlorination to yield 4-chloro-2-(4-nitrophenyl)quinazoline, and subsequent nucleophilic substitution with cyclohexylamine. Green chemistry principles can be integrated into each of these steps to create more sustainable synthetic pathways.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net For the synthesis of the quinazolinone intermediate, microwave-assisted methods can be employed in the cyclization of 2-aminobenzamide (B116534) with 4-nitrobenzaldehyde or a related derivative. This approach often eliminates the need for harsh catalysts and reduces the use of high-boiling organic solvents. rsc.org

For instance, a general microwave-assisted synthesis of quinazolinones has been reported to proceed efficiently in the presence of a catalyst or even under catalyst-free conditions. nih.govresearchgate.net The rapid and efficient heating provided by microwaves can significantly accelerate the cyclization and dehydration steps. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolinone Derivatives

MethodReaction TimeYieldSolvent/Catalyst
Conventional HeatingSeveral hoursModerateOften high-boiling solvents
Microwave IrradiationMinutesGood to ExcellentSolvent-free or green solvents

This table is a generalized comparison based on literature for quinazolinone synthesis and illustrates the potential advantages of microwave-assisted methods.

Deep eutectic solvents (DESs) are a class of green solvents that are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor. nih.govarkat-usa.org They are biodegradable, have low toxicity, and can be prepared from inexpensive and readily available components. nih.govarkat-usa.org DESs, such as those based on choline (B1196258) chloride and urea, can act as both the solvent and a catalyst in the synthesis of quinazoline derivatives. orgchemres.orgnih.gov

In the context of synthesizing the 2-(4-nitrophenyl)quinazolin-4(3H)-one precursor, a DES could be employed in the condensation reaction between an appropriate anthranilic acid derivative and 4-nitrobenzaldehyde. rsc.org The use of DESs can lead to high yields and simplified work-up procedures, as the product can often be isolated by simple precipitation with water. nih.govrsc.org

Table 2: Examples of Deep Eutectic Solvents in Quinazolinone Synthesis

Hydrogen Bond AcceptorHydrogen Bond DonorMolar RatioApplication
Choline ChlorideUrea1:2Synthesis of 2,3-dihydroquinazolin-4(1H)-ones
Choline ChlorideL-(+)-Tartaric Acid1:2Synthesis of bis-quinazolin-4-ones
ZnCl2Urea1:3.5Synthesis of 2,3-dihydroquinazolin-4(1H)-ones

This table showcases various DESs that have been successfully used in the synthesis of quinazolinone-related structures. nih.govarkat-usa.orgorgchemres.org

The use of non-toxic, recyclable, and efficient catalysts is a cornerstone of green chemistry. In quinazoline synthesis, traditional methods often rely on strong acids or metal catalysts that can be hazardous and difficult to remove from the final product. researchgate.net Greener alternatives include the use of organic acids like lactic acid, which can effectively catalyze the three-component reaction between an aldehyde, 2-aminobenzophenone, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. mjcce.org.mk

Furthermore, performing reactions under solvent-free conditions, where the neat reactants are mixed and heated (often with microwave irradiation), represents a significant step towards a more environmentally friendly process by eliminating solvent waste. mjcce.org.mknih.gov

Sonochemistry, the application of ultrasound to chemical reactions, can provide a green alternative to traditional methods. nih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. nih.gov In the synthesis of quinazoline derivatives, ultrasound has been shown to be effective, particularly when combined with green solvents like deep eutectic solvents. nih.govnih.gov This combination can lead to rapid and efficient synthesis of the quinazoline core structure.

A plausible green synthetic route to the target compound would involve:

Microwave-assisted or DES-mediated synthesis of 2-(4-nitrophenyl)quinazolin-4(3H)-one: This would involve the reaction of 2-aminobenzamide with 4-nitrobenzaldehyde under green conditions.

Greener chlorination: Subsequent conversion of the quinazolinone to the 4-chloroquinazoline intermediate using a more environmentally friendly chlorinating agent than traditional reagents like phosphorus oxychloride, if possible, or by minimizing its use and employing efficient work-up procedures.

Nucleophilic substitution in a green solvent: The final step, the reaction of 4-chloro-2-(4-nitrophenyl)quinazoline with cyclohexylamine, could be performed in a green solvent such as polyethylene (B3416737) glycol (PEG) or under solvent-free conditions to yield the final product, this compound.

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a more sustainable and efficient manner, aligning with the modern demands of pharmaceutical and chemical manufacturing.

Advanced Spectroscopic and Analytical Characterization of N Cyclohexyl 2 4 Nitrophenyl Quinazolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR: A proton NMR spectrum of N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine would be expected to show distinct signals for the protons on the quinazoline (B50416) ring system, the 4-nitrophenyl group, and the cyclohexyl ring. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would provide detailed information about the electronic environment and connectivity of the protons. For instance, the aromatic protons would appear in the downfield region, while the aliphatic protons of the cyclohexyl group would be found in the upfield region.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their functional group type (e.g., aromatic, aliphatic, quaternary). For this compound, distinct signals would be expected for the carbons of the quinazoline core, the nitrophenyl substituent, and the cyclohexyl group.

Without experimental data, a representative data table cannot be generated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. A high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the molecular formula (C₂₀H₁₉N₅O₂). The fragmentation pattern observed in the mass spectrum would offer insights into the compound's structure by showing the masses of stable fragments formed upon ionization.

A data table of mass spectrometric findings remains unpopulated due to the absence of specific experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for:

N-H stretching: Associated with the amine group.

C-H stretching: For both aromatic and aliphatic C-H bonds.

C=N and C=C stretching: From the quinazoline and aromatic rings.

NO₂ stretching: Characteristic asymmetric and symmetric stretching vibrations for the nitro group.

A table of characteristic IR absorption bands cannot be accurately completed without experimental data.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. For this compound (C₂₀H₁₉N₅O₂), the theoretical elemental composition can be calculated. Experimental values from an elemental analyzer would be compared to these theoretical values to verify the purity and empirical formula of the synthesized compound.

Table 3.1: Theoretical Elemental Composition of this compound

ElementTheoretical Percentage (%)
Carbon (C)64.33
Hydrogen (H)5.13
Nitrogen (N)18.76
Oxygen (O)8.57

Note: This table represents calculated theoretical values, not experimental findings.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking.

Specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for the purification and purity assessment of organic compounds.

Thin-Layer Chromatography (TLC): TLC would likely be used to monitor the progress of the synthesis of this compound and to determine an appropriate solvent system for column chromatography. The retention factor (Rf) value would be characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC would be employed for the final purity assessment of the compound. A pure sample would ideally show a single peak in the chromatogram. The retention time would be a key identifier under specific chromatographic conditions (e.g., column type, mobile phase, flow rate).

Details regarding specific methods and results for the chromatographic analysis of this compound are not documented in the available literature.

Structure Activity Relationship Sar and Structural Modifications of N Cyclohexyl 2 4 Nitrophenyl Quinazolin 4 Amine Analogs

Systematic Variation of Substituents on the Quinazoline (B50416) Core and Impact on Molecular Recognition

The quinazoline scaffold is a foundational element in medicinal chemistry, and its biological activity is highly tunable through substitution. nih.govnih.gov The properties of the quinazoline ring are significantly influenced by the nature and position of its substituents, whether on the fused benzene (B151609) ring or the pyrimidine (B1678525) ring. nih.gov Structure-activity relationship studies have consistently shown that modifications around the quinazoline system can lead to substantial changes in physicochemical properties and, consequently, biological activity. nih.gov

For many quinazoline-based compounds, the 4-amino position is crucial for interaction with biological targets. Often, an amine or substituted amine at this position is a key feature for improving antimicrobial or anticancer activities. nih.govnih.gov The substituent at the 2-position also plays a pivotal role. The introduction of various aryl or heterocyclic groups at this position directly influences the molecule's interaction with target proteins. For instance, in a series of PI3Kδ inhibitors, the quinazolinone core (a close analog) was a key structural feature, with modifications directly impacting potency. researchgate.net

Impact of N-cyclohexyl Moiety Modifications on Conformational Preferences and Ligand-Target Interactions

The transition of a substituent from an equatorial to an axial position during a chair-chair interconversion can introduce steric hindrance, known as 1,3-diaxial strain. utdallas.edu Therefore, the energetic preference is for the bulky quinazoline moiety to be in the equatorial position to minimize steric clashes. This conformational preference dictates the three-dimensional space occupied by the ligand, which is critical for fitting into a specific protein binding site.

Role of the 4-nitrophenyl Group in Modulating Electronic Properties and Biological Recognition

The 2-(4-nitrophenyl) group is a critical pharmacophore that significantly influences the electronic character and binding potential of the entire molecule. The nitro group (-NO₂) is a strong electron-withdrawing group, which impacts the electron density of the attached phenyl ring and, by extension, the entire quinazoline system. This electronic modulation can be crucial for several reasons:

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming key interactions with amino acid residues (like lysine (B10760008) or arginine) in a target's active site.

π-π Stacking: The electron-deficient nature of the nitrophenyl ring can enhance π-π stacking interactions with electron-rich aromatic residues (such as tryptophan, tyrosine, or phenylalanine) in the binding pocket.

SAR studies on related heterocyclic systems have shown that the presence and position of electron-withdrawing groups on an aromatic ring can be essential for activity. For example, in one series of anticancer quinoxalines, electron-withdrawing groups on a phenyl ring at the second position were found to decrease activity, whereas in another series of pyrazolo[1,5-a]pyrimidin-7-amines, electron-withdrawing groups were also found to render the compounds inactive. mdpi.commdpi.com Conversely, placing a nitro group at the C-6 position of the quinazoline ring itself has been shown to increase activity in certain contexts. nih.gov This highlights that the electronic contribution of the 4-nitrophenyl group is highly context-dependent and crucial for molecular recognition.

Influence of Substitutions on the Quinazoline Ring System (e.g., Positions 5, 6, 7, 8)

Substitutions on the fused benzene portion of the quinazoline ring (positions 5, 6, 7, and 8) provide a powerful means to fine-tune the molecule's pharmacological profile. These positions are often modified to enhance potency, improve selectivity, or alter pharmacokinetic properties. nih.gov

Positions 6 and 7: These are the most commonly modified positions. Small substituents can have a significant impact. For example, in a series of A2A adenosine (B11128) receptor antagonists, replacing a bromine at the C6-position with a smaller methyl or chlorine group maintained high affinity, while larger groups or a methoxy (B1213986) group abolished it. mdpi.com Halogen substitutions (e.g., fluorine, chlorine) at positions 6 or 7 can increase the reactivity of the ring and are often employed to enhance potency. nih.govnih.gov For instance, adding a fluorine atom to the 6-position of a quinazolinone PI3Kδ inhibitor resulted in a 5-fold loss of potency. researchgate.net

Position 5: Substitution at the 5-position can also be influential. In one study, 5-halogen substituents on a quinazolinone ring led to improved potency and selectivity for the PI3Kδ enzyme compared to an unsubstituted ring. researchgate.net

Position 8: The 8-position is also a viable point for modification. The presence of a halogen atom at the 8-position has been noted to improve the antimicrobial activities of some quinazolinone derivatives. nih.gov

The data below illustrates the effect of substitutions on the quinazoline core in a series of PI3Kδ inhibitors.

CompoundSubstitutionPI3Kδ IC₅₀ (nM)Selectivity (δ vs γ)
49 3,5-difluoroaniline19>150x
50 6-Fluoro9535x
51 Unsubstituted190>150x
13 8-Chloro->100x
16 5-HalogenImproved PotencyImproved Selectivity

Data compiled from published research on quinazolinone analogs. researchgate.net

Conformational Analysis and its Implications for SAR in Quinazolin-4-amines

The key rotatable bonds in N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine are between the quinazoline core and the 2-phenyl ring, and between the 4-amino linker and the cyclohexyl ring. The rotational freedom around these bonds determines the relative orientation of the three main structural components. The planarity of the quinazoline and nitrophenyl rings facilitates stacking interactions, while the non-planar, flexible cyclohexyl ring explores different regions of the binding pocket.

Molecular dynamic simulations and docking studies on related quinazoline inhibitors have shown that specific conformations are required for optimal binding. For instance, in Aurora A kinase inhibitors, a salt bridge formation, detected through molecular dynamics, was identified as a key contributor to isoform selectivity. nih.gov The ability of the molecule to adopt a low-energy conformation that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) while minimizing steric clashes is a direct determinant of its affinity and, therefore, its biological activity.

Design Principles for Modulating Molecular Specificity through Structural Changes

Based on the SAR data for this class of compounds, several design principles can be established to guide the development of new analogs with improved molecular specificity.

Optimize the 4-Position Substituent: The N-cyclohexyl group provides a beneficial combination of lipophilicity and conformational character. However, its replacement with other cyclic or acyclic aliphatic groups could probe different regions of a hydrophobic pocket. The goal is to enhance van der Waals contacts without introducing steric hindrance. acs.org

Modulate Electronics at the 2-Position: The 4-nitrophenyl group is a strong electronic modulator. Replacing the nitro group with other electron-withdrawing (e.g., -CN, -CF₃) or electron-donating (e.g., -OCH₃, -N(CH₃)₂) groups at different positions (ortho, meta, para) on the phenyl ring can systematically alter the electronic properties and hydrogen bonding potential to achieve higher affinity and selectivity. mdpi.com

Fine-Tune with Benzene Ring Substitutions: Small decorations on the quinazoline's benzene ring (positions 5, 6, 7, 8) are critical for fine-tuning. Halogens or small alkyl groups can be used to block undesirable metabolic pathways, improve selectivity, or exploit small pockets within the active site. researchgate.netmdpi.com

Incorporate Conformational Constraints: Introducing elements that reduce the molecule's flexibility, such as fusing rings or introducing double bonds, can lock the molecule into a more bioactive conformation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. Structure-based drug design, utilizing X-ray crystallography or molecular modeling of the target protein, is an invaluable tool for designing such rigidified analogs. nih.gov

By systematically applying these principles, it is possible to rationally design novel this compound analogs with optimized interactions for a specific biological target, leading to enhanced potency and selectivity.

Theoretical and Computational Investigations of N Cyclohexyl 2 4 Nitrophenyl Quinazolin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) studies, are instrumental in elucidating the electronic structure and predicting the reactivity of N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine. These calculations provide a detailed understanding of the molecule's geometry, electronic properties, and spectroscopic features.

DFT studies can be employed to optimize the molecular geometry of the compound, determining the most stable conformation. This involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. Molecular orbital analysis, a key component of these calculations, helps in understanding the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Furthermore, these quantum chemical calculations can predict various electronic properties such as the dipole moment, polarizability, and electrostatic potential. The electrostatic potential map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

PropertyPredicted ValueSignificance
HOMO EnergyElectron donating ability
LUMO EnergyElectron accepting ability
HOMO-LUMO GapChemical reactivity and stability
Dipole MomentPolarity and intermolecular interactions
PolarizabilityResponse to an external electric field

Molecular Docking Simulations for Putative Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. For this compound, molecular docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

The process involves placing the 3D structure of the quinazoline (B50416) derivative into the binding site of a target protein and calculating the binding affinity or scoring function. This score provides an estimate of the strength of the interaction. Docking studies can reveal key binding modes, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. For instance, the quinazoline scaffold is known to be a crucial component in the development of inhibitors for various kinases, such as Epidermal Growth Factor Receptor (EGFR). Docking simulations could predict how this compound fits into the ATP-binding pocket of such kinases.

These simulations are essential in structure-based drug design, allowing researchers to visualize and analyze the binding interactions at a molecular level. The insights gained from docking studies can guide the chemical modification of the lead compound to improve its binding affinity and selectivity for the target.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to study the conformational flexibility of this compound and the dynamics of its binding to a target protein.

In an MD simulation, the movements of atoms and molecules are calculated over a period of time, providing insights into the stability of the ligand-receptor complex. These simulations can reveal how the ligand and the protein adapt to each other upon binding, a phenomenon known as induced fit. By analyzing the trajectory of the simulation, researchers can identify stable and transient interactions, calculate the binding free energy with greater accuracy, and understand the role of solvent molecules in the binding process.

For this compound, MD simulations could be used to assess the stability of the binding pose predicted by molecular docking. This would involve running a simulation of the ligand-protein complex in a simulated physiological environment and observing the changes in its structure and interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for their activity.

To develop a QSAR model for quinazolin-4-amine (B77745) derivatives, a dataset of compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

For this compound, a QSAR model could be developed to predict its potential activity against a specific biological target, based on the activities of a series of related quinazoline derivatives. This would provide valuable insights into its potential therapeutic applications.

Table 2: Key Molecular Descriptors in QSAR Modeling

Descriptor TypeExamplesInformation Provided
ConstitutionalMolecular weight, number of atomsBasic molecular properties
TopologicalConnectivity indices, shape indicesMolecular branching and shape
GeometricalMolecular surface area, volume3D aspects of the molecule
ElectronicDipole moment, HOMO/LUMO energiesElectron distribution and reactivity

In Silico Screening and Virtual Library Design for Novel Quinazolin-4-amine Derivatives

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than traditional high-throughput screening.

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods rely on the knowledge of active molecules to identify new compounds with similar properties. Structure-based methods, such as molecular docking, use the 3D structure of the target protein to screen for compounds that are likely to bind to its active site.

Starting from the lead compound this compound, virtual libraries of novel quinazolin-4-amine derivatives can be designed by systematically modifying different parts of the molecule. These virtual libraries can then be screened in silico to prioritize the synthesis of compounds with the highest predicted activity and best drug-like properties. This iterative process of design, screening, and synthesis can significantly accelerate the drug discovery process.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The biological activity of a molecule is often determined by its ability to form specific intermolecular interactions with its target. Hydrogen bonds are particularly important in this regard, as they play a crucial role in molecular recognition and the stabilization of ligand-receptor complexes.

Computational methods can be used to investigate the intermolecular interactions and hydrogen bonding networks formed by this compound. Analysis of docked poses and MD simulation trajectories can identify the specific amino acid residues that act as hydrogen bond donors or acceptors. The quinazolin-4-amine scaffold itself contains several potential hydrogen bond donors and acceptors.

Understanding these interactions is critical for explaining the molecule's binding affinity and selectivity. This knowledge can be used to design new derivatives with improved hydrogen bonding capabilities, leading to enhanced biological activity. For example, modifying a substituent to introduce a new hydrogen bond donor or acceptor group at a favorable position can significantly increase the potency of the compound.

Mechanistic Studies of Molecular Interactions in Biological Systems Research Focus

Investigation of Enzyme Inhibition Mechanisms by Quinazolin-4-amines

The 4-aminoquinazoline core is a well-established pharmacophore known to interact with various enzyme families. The specific substitutions at the 2- and 4-positions, namely the 4-nitrophenyl and cyclohexyl groups, are crucial in determining the potency and selectivity of these interactions.

Kinase Inhibition Profiles (e.g., Aurora A, c-Met, VEGFR-2)

Quinazoline (B50416) derivatives are widely recognized as potent kinase inhibitors, with several approved drugs targeting enzymes like EGFR and VEGFR. researchgate.net Research into related 4-aminoquinazolines suggests potential activity against several key kinases involved in cancer progression.

Aurora Kinases: The Aurora kinase family, particularly Aurora A and B, are critical regulators of mitosis, and their overexpression is common in many cancers. mdpi.comnih.gov They have become important targets for anticancer drug development. mdpi.com Studies have shown that 4-aminoquinazoline derivatives can be potent inhibitors of Aurora kinases. For instance, certain 4-aminoquinazoline-urea derivatives have demonstrated greater potency against Aurora A kinase than the reference inhibitor ZM447439. nih.gov Molecular docking studies suggest these compounds bind effectively to the ATP-binding sites of both Aurora A and B, indicating that the quinazoline scaffold is a promising starting point for developing novel inhibitors. nih.gov

c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor progression, making them attractive therapeutic targets. nih.govnih.gov The quinazolinone hydrazide triazole derivatives have been explored as novel c-Met receptor tyrosine kinase inhibitors, showing antiproliferative effects against various cancer cell lines. researchgate.net

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Inhibition of VEGFR-2 signaling is a key strategy in cancer therapy. researchgate.net The quinazoline nucleus is a feature of several VEGFR-2 inhibitors, including the FDA-approved drug vandetanib. researchgate.net However, structure-activity relationship studies on some series of inhibitors have indicated that terminal hydrophobic groups can significantly influence activity. In one study on bis( nih.govnih.govresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, it was found that a terminal cyclohexyl group resulted in weaker VEGFR-2 inhibition (IC50 = 39.5 nM) compared to smaller alkyl groups like ethyl (IC50 = 7.1 nM). nih.gov This suggests that while the quinazoline core is favorable, bulky aliphatic substituents like cyclohexyl at the terminal position may not be optimal for potent VEGFR-2 inhibition in all scaffolds.

Protease Inhibition Mechanisms (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a prime target for antiviral drugs. nih.govscienceopen.com Recent drug discovery efforts have identified the quinazoline scaffold as a potential source of Mpro inhibitors. nih.govnih.gov Although much of the research has focused on the quinazolin-4-one core, a screen of a large compound library identified diamino-quinazoline as a novel chemotype for non-covalent Mpro inhibition. mdpi.com This finding is particularly relevant as it highlights the potential of the 4-aminoquinazoline structure, shared by N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine, to serve as a basis for the development of inhibitors targeting the catalytic dyad (Cys145–His41) of this viral enzyme. mdpi.com

Glycosidase/Ribohydrolase Inhibition Pathways (e.g., AGNH)

Currently, there is a lack of significant research in the available scientific literature connecting this compound or closely related 2-aryl-4-aminoquinazoline analogues to the inhibition of glycosidases or ribohydrolases such as adenosine (B11128)/guanosine nucleosidase (AGNH). While some studies have explored the activity of different quinazoline derivatives, such as 2-thioxo-quinazolin-4-ones, against enzymes like α-glucosidase and α-amylase, these structures are not close analogues to the compound of interest. mdpi.com

Cholinesterase Inhibition Dynamics (e.g., AChE)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov While various heterocyclic compounds have been investigated as AChE inhibitors, there is no specific data available in the reviewed literature to suggest that this compound possesses significant AChE inhibitory activity. Studies in this area have tended to focus on quinazoline structures that are part of more complex molecular hybrids, which differ substantially from the compound . nih.gov

Elucidation of Binding Site Interactions through Site-Directed Mutagenesis Studies

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues that are critical for drug-target interactions. Despite its utility, a review of the current literature did not yield any studies employing this method to investigate the binding of this compound or its close structural analogues to any specific protein targets.

Cellular Target Engagement Studies in In Vitro Model Systems

The most direct evidence for the biological potential of a compound often comes from its effects on whole cells. While data for this compound is not specifically reported, numerous studies have evaluated the cytotoxic (anti-cancer) activity of structurally related 2-aryl- and 4-amino-substituted quinazolines against a variety of human cancer cell lines. These studies provide a strong indication of the potential antiproliferative activity of this compound class.

For example, novel 2-aryl-4-aminoquinazolines have been synthesized and evaluated for their cytotoxicity against cancer cell lines, including human epidermoid carcinoma (KB), hepatocellular carcinoma (Hep-G2), human lung carcinoma (LU-1), and human breast carcinoma (MCF-7). researchgate.netvjs.ac.vn Similarly, other research has documented the activity of quinazoline derivatives against colon cancer (HCT-116), breast cancer (MCF-7), and liver cancer (HepG2) cells, with many compounds exhibiting IC50 values in the low micromolar range. nih.gov One study on N-arylbenzo[h]quinazoline-2-amines, which shares the N-substituted amine feature, found that certain analogues displayed significant cytotoxicity against Caco-2 (colon), MDA-MB-468 (breast), and HCT-116 (colon) cell lines with IC50 values between 2 and 6 μM. nih.gov

The collective findings from these studies on related compounds are summarized in the table below, illustrating the typical range of cytotoxic activity for this structural class.

Compound ClassCancer Cell LineReported Activity (IC50)Reference
2-Aryl-4-aminoquinazolinesKB (Epidermoid Carcinoma)6.5 µg/mL researchgate.net
N-Arylbenzo[h]quinazoline-2-amines (Analogue 4a)HCT-116 (Colon)1.7 µM nih.gov
N-Arylbenzo[h]quinazoline-2-amines (Analogue 4i)MCF7 (Breast)2.0 µM nih.gov
Quinazoline-oxymethyltriazoles (Analogue 8a)HCT-116 (Colon)5.33 µM (72h) nih.gov
Quinazoline-oxymethyltriazoles (Analogue 8a)HepG2 (Liver)7.94 µM (72h) nih.gov
Quinazoline-oxymethyltriazoles (Analogue 8k)MCF-7 (Breast)11.32 µM (72h) nih.gov

These results collectively suggest that compounds based on the 2-aryl-4-aminoquinazoline scaffold, such as this compound, are likely to exhibit antiproliferative activity against various cancer cell lines. The presence of the 4-nitrophenyl group at the 2-position and the cyclohexyl group at the 4-amino position would further modulate this activity, defining the compound's specific potency and selectivity profile.

Analysis of Cellular Proliferation and Viability in Response to Compound Exposure

Research into 2,4-disubstituted quinazoline derivatives has consistently demonstrated their potential to inhibit the proliferation of various cancer cell lines. nih.govjapsonline.com While specific data for this compound is not extensively detailed in the public domain, the biological activity of structurally similar compounds provides valuable insights.

A series of 2,4-disubstituted quinazolines were synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines, including human adenocarcinoma (HT-29), breast cancer (MDA-231), and Ehrlich ascites carcinoma. japsonline.com The cytotoxic activities are typically determined using the MTT assay, which measures the metabolic activity of cells and, consequently, their viability. nih.govjapsonline.com For instance, in one study, a series of 2,4-disubstituted quinazoline derivatives showed high cytotoxicity against human nasopharyngeal cancer (CNE-2), human prostatic carcinoma (PC-3), and human liver cancer (SMMC-7721) cell lines. nih.gov

The substitution at the 2- and 4-positions of the quinazoline ring plays a crucial role in the observed antiproliferative effects. For example, compounds with a 4-nitro substitution on the phenyl ring at the N2 position have been shown to be favorable for anticancer activity. semanticscholar.org Furthermore, the introduction of an N-aryl group at the 4-position has been explored in various studies. nih.govnih.gov

Interactive Table: Cytotoxicity of Structurally Related Quinazoline Derivatives

Compound ClassCell LineIC50 (µM)Reference
2,4-disubstituted quinazolinesHuman Adenocarcinoma (HT-29)5.33 japsonline.com
2,4-disubstituted quinazolinesHuman Nasopharyngeal Cancer (CNE-2)Varies nih.gov
2,4-disubstituted quinazolinesHuman Prostatic Carcinoma (PC-3)Varies nih.gov
2,4-disubstituted quinazolinesHuman Liver Cancer (SMMC-7721)Varies nih.gov
N-aryl-2-trifluoromethyl-quinazoline-4-aminesChronic Myeloid Leukemia (K562)0.1347 - 3.8715 nih.gov

Detailed Mechanism of Action Elucidation at the Cellular Level

The mechanisms through which quinazoline derivatives exert their cytotoxic effects are multifaceted and often depend on the specific substitutions on the quinazoline core. A primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). semanticscholar.orgekb.eg By binding to the ATP-binding site of the kinase domain, these compounds can block the signaling pathways that lead to cell proliferation and survival.

Another significant mechanism of action is the inhibition of tubulin polymerization. nih.govssrn.com Several N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the cellular microtubule network. nih.gov This disruption targets the colchicine (B1669291) binding site on tubulin, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis. nih.govssrn.com

Furthermore, some quinazoline derivatives have been found to interact with DNA, inhibiting topoisomerases and telomerase, which are crucial for DNA replication and repair. semanticscholar.org This leads to cell death by preventing cancer cells from dividing. The ability of these compounds to bind to DNA is a key aspect of their anticancer activity. semanticscholar.org

Investigations into Antimicrobial Modalities and Resistance Mechanisms in Model Organisms

In addition to their anticancer properties, quinazoline derivatives have been investigated for their antimicrobial activities against a range of bacterial and fungal pathogens. ekb.egbiomedpharmajournal.org The increasing prevalence of antibiotic resistance has spurred the search for new antimicrobial agents, and quinazolines have emerged as a promising scaffold. nih.gov

Studies have shown that certain 2,4-disubstituted quinazolines possess potent antifungal activity. For example, some derivatives have demonstrated minimum inhibitory concentration (MIC) values of 4 to 8 µg/mL against Candida albicans and Cryptococcus neoformans. ekb.eg The antimicrobial screening of new quinazolin-4-ones has identified compounds with broad-spectrum activity against various bacteria and fungi. nih.gov

The mechanism of antimicrobial action is thought to involve the inhibition of essential cellular processes in microorganisms. For some derivatives, this includes the inhibition of biofilm formation, which is a critical factor in the development of antibiotic resistance. nih.gov By inhibiting biofilm formation at sub-minimum inhibitory concentrations, these compounds can act as anti-virulence agents, potentially reducing the development of resistance compared to conventional antibiotics. nih.gov

Interactive Table: Antimicrobial Activity of Structurally Related Quinazoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2,4-disubstituted quinazolinesCandida albicans8 ekb.eg
2,4-disubstituted quinazolinesCryptococcus neoformans4 ekb.eg
2,3,6-trisubstituted Quinazolin-4-onesEscherichia coliVaries biomedpharmajournal.org
2,3,6-trisubstituted Quinazolin-4-onesPseudomonas aeruginosaVaries biomedpharmajournal.org
2,3,6-trisubstituted Quinazolin-4-onesAspergillus nigerVaries biomedpharmajournal.org
2,3,6-trisubstituted Quinazolin-4-onesCandida albicansVaries biomedpharmajournal.org

Future Research Directions and Potential Applications in Academic Chemical Biology

Design and Synthesis of Novel Quinazolin-4-amine (B77745) Hybrid Molecules for Enhanced Molecular Specificity

A promising avenue of future research lies in the design and synthesis of hybrid molecules incorporating the N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine scaffold. Molecular hybridization is a powerful strategy in drug discovery to develop new ligands by combining two or more pharmacologically active molecules. nih.gov This approach could enhance the molecular specificity and potency of the parent compound.

Future work could involve conjugating this compound with other pharmacophores known to interact with specific biological targets. For instance, linking it to moieties that target kinases, a common target for quinazoline (B50416) derivatives, could lead to dual-target inhibitors with improved efficacy. nih.govmdpi.comnih.gov The synthesis of these hybrid molecules would likely involve multi-step reactions, starting with the core quinazoline structure.

Hybrid Moiety Potential Target Class Rationale for Hybridization
Kinase Inhibitor PharmacophoreProtein KinasesTo create dual-target inhibitors for enhanced anti-cancer activity.
DNA Intercalating AgentDNATo develop compounds with multiple mechanisms of anti-proliferative action.
Natural Product FragmentVarious Cellular TargetsTo improve bioavailability and introduce novel biological activities.

Advanced Computational Studies for Rational Compound Design and Optimization

Computational chemistry offers powerful tools for the rational design and optimization of quinazolin-4-amine derivatives. nih.govresearchgate.net Future research should leverage advanced computational methods to explore the potential interactions of this compound with various biological targets.

Molecular docking studies can predict the binding modes and affinities of the compound with different proteins, providing insights into its potential mechanisms of action. nih.govresearchgate.net Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to identify the key structural features of the quinazoline scaffold that are crucial for its biological activity. This information can then guide the synthesis of new analogs with improved properties. Molecular dynamics simulations can also be used to study the dynamic behavior of the compound when bound to its target, offering a more detailed understanding of the interaction. nih.gov

Computational Method Application in Compound Design Expected Outcome
Molecular DockingPrediction of binding modes and affinities.Identification of potential biological targets.
QSARIdentification of key structural features for activity.Guidance for the synthesis of optimized analogs.
Molecular DynamicsStudy of the dynamic behavior of the ligand-target complex.Detailed understanding of molecular interactions.

Exploration of New Biological Targets and Pathways for Quinazolin-4-amine Scaffolds

The quinazoline scaffold is known to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govnih.gov A key area for future research is the exploration of novel biological targets and pathways for this compound.

High-throughput screening of the compound against various cell lines and enzyme panels could reveal unexpected biological activities. For instance, while many quinazolines target kinases, this specific derivative might interact with other important cellular players like proteases, phosphatases, or epigenetic modifiers. Unraveling these new targets would not only open up new therapeutic possibilities but also provide a deeper understanding of the biological roles of the quinazoline scaffold.

Potential Target Class Example of a Specific Target Therapeutic Area
ProteasesCaspasesApoptosis induction in cancer.
Epigenetic ModifiersHistone Deacetylases (HDACs)Cancer, neurodegenerative diseases.
G-protein Coupled Receptors (GPCRs)VariousInflammation, metabolic disorders.

Development of More Robust and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic methods is a continuous goal in medicinal chemistry. Future research should focus on establishing more robust and sustainable synthetic routes to this compound and its derivatives.

This could involve the use of green chemistry principles, such as employing less hazardous solvents, reducing the number of synthetic steps, and utilizing catalytic methods. nih.gov For example, microwave-assisted synthesis could be explored to accelerate reaction times and improve yields. nih.gov The development of one-pot synthesis procedures would also contribute to a more efficient and sustainable production of these compounds. nih.gov

Application of this compound as Chemical Probes for Fundamental Biological Discovery

Beyond its potential therapeutic applications, this compound could be developed into a valuable chemical probe for fundamental biological research. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or organismal context.

To serve as a chemical probe, the compound would need to be thoroughly characterized in terms of its selectivity and mechanism of action. If a specific target is identified, the compound could be modified to incorporate a reporter tag, such as a fluorescent group or a biotin moiety. These tagged probes would allow for the visualization of the target protein within cells or the isolation of the protein for further study. The 4-nitrophenyl group itself could potentially be used as a handle for further chemical modifications. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine?

  • Methodology :

  • Step 1 : Start with 4-chloroquinazoline derivatives as precursors. React with 4-nitrophenylboronic acid via Suzuki-Miyaura coupling under microwave conditions (150°C, 1 h) in DMF with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base .
  • Step 2 : Introduce the cyclohexylamine moiety via nucleophilic substitution. Stir the intermediate with cyclohexylamine in DMF at room temperature for 2–4 hours, using Hunig’s base (DIEA) to neutralize HCl byproducts .
  • Step 3 : Purify via silica gel column chromatography (gradient elution with ethyl acetate/hexanes) and validate purity (>95%) using LCMS with trifluoroacetic acid-acetonitrile gradients .

Q. Which analytical techniques are critical for structural validation?

  • Key Methods :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitrophenyl protons at δ 8.2–8.5 ppm, cyclohexyl protons as multiplet at δ 1.2–2.1 ppm) .
  • HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₁₉N₄O₂ requires 363.1456; deviations < 2 ppm indicate purity) .
  • LCMS Retention Time : Compare with standards (e.g., 3.05–4.53 min retention times under varying gradients) .

Q. How does the cyclohexyl group influence solubility and formulation?

  • Experimental Considerations :

  • The cyclohexyl group enhances lipophilicity (logP > 3), necessitating DMSO or ethanol as solvents for in vitro assays. For in vivo studies, use PEG-400 or cyclodextrin-based formulations to improve aqueous solubility .
  • Stability tests: Store at –20°C in amber vials to prevent nitro group degradation under light .

Advanced Research Questions

Q. What strategies optimize selectivity for kinase inhibition targets?

  • Design and Testing :

  • Substituent Screening : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to modulate binding to kinase ATP pockets .
  • Kinase Profiling : Use high-throughput assays (e.g., Reaction Biology’s KinaseScan) to assess inhibition against CLK1, CDK2, and EGFR. IC₅₀ values < 100 nM indicate high selectivity .
  • Co-crystallization : Resolve ligand-target complexes (e.g., PDB) to identify critical hydrogen bonds between the quinazoline core and kinase hinge regions .

Q. How does the 4-nitrophenyl group impact apoptotic activity in cancer models?

  • Mechanistic Analysis :

  • Caspase-3 Activation Assays : Treat HCT-116 cells with 10 µM compound for 24 h. Measure caspase-3 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC). A >3-fold increase vs. control suggests pro-apoptotic effects .
  • ROS Detection : Use DCFH-DA staining to quantify reactive oxygen species (ROS). Nitro groups may enhance ROS generation, contributing to mitochondrial dysfunction .

Q. How to resolve contradictions in solubility data across studies?

  • Troubleshooting Workflow :

  • Solvent Polarity Testing : Compare solubility in DMSO, ethanol, and PBS (pH 7.4) via UV-Vis spectroscopy (λmax ~320 nm for quinazolines). Discrepancies often arise from aggregation; use dynamic light scattering (DLS) to detect nanoparticles .
  • HPLC Purity Check : Impurities (e.g., unreacted boronic acids) may artificially lower solubility. Repurify via preparative HPLC (C18 column, 70% acetonitrile) .

Q. What substituent modifications improve metabolic stability?

  • SAR Guidance :

  • Nitro Reduction Mitigation : Replace 4-nitrophenyl with 4-cyanophenyl to avoid nitroreductase-mediated degradation .
  • Cyclohexyl Alternatives : Test tert-butyl or adamantyl groups for enhanced microsomal stability (e.g., human liver microsome assays: t₁/₂ > 60 min indicates suitability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.